tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate
Overview
Description
tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate is a chemical compound that features a tert-butyl group attached to a cycloheptyl ring with a hydroxy group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate typically involves the reaction of a cycloheptyl derivative with tert-butyl carbamate under specific conditions. One common method includes the use of a protecting group strategy where the hydroxy group is protected during the reaction and then deprotected to yield the final product. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under controlled conditions.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cycloheptanone derivatives, while reduction of the carbamate group can produce cycloheptylamine derivatives.
Scientific Research Applications
tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism by which tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate exerts its effects involves interactions with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cycloheptyl ring provides a rigid structure that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cycloheptyl ring.
Cycloheptylamine: Contains the cycloheptyl ring but lacks the tert-butyl and carbamate groups.
tert-Butyl cycloheptanone: Similar structure but with a ketone group instead of the hydroxy and carbamate groups.
Uniqueness
tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate is unique due to the combination of its functional groups and the cycloheptyl ring. This combination provides distinct chemical reactivity and potential for specific interactions in biological systems, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxycycloheptyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLTSDYLCAHDX-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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